Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Carbohydrate Chemistry Oligosaccharide Synthesis Chemoselective Glycosylation

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside addresses reactivity unpredictability in one-pot glycosylation: - Orthogonal donor: selectively activated by N-trifluoromethylthiosaccharin/TMSOTf while phenyl thioglycosides remain intact. - β-Selective: β-anomer ensures 1,2-trans glycosylation via C2-O-acetyl neighboring group participation. - Scalable: crystalline solid (mp 78-81 °C); demonstrated at 15 g scale (87% yield); store at 2-8 °C.

Molecular Formula C16H24O9S
Molecular Weight 392.4 g/mol
Cat. No. B7943597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside
Molecular FormulaC16H24O9S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
InChIKeyYPNFVZQPWZMHIF-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Procurement Properties & Comparators


Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS 52645-73-5, MFCD04114310) is a peracetylated thioglycoside derived from D-glucose, featuring a thioethyl aglycone at the anomeric position and acetyl protecting groups at O-2, O-3, O-4, and O-6. Its β-anomeric configuration is critical because β-configured thioglycoside donors generally yield more β-selective glycosylation outcomes compared to their α-configured counterparts [1]. As a 'disarmed' ester-protected donor, it belongs to the most widely used class of thioglycoside donors in carbohydrate chemistry, alongside its direct comparator, phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS 23661-28-1) [2]. The compound serves as both a glycosyl donor (activatable by thiophilic promoters such as NIS/TfOH or N-trifluoromethylthiosaccharin/TMSOTf) and a glycosyl acceptor, a dual functionality that is essential for sequential one-pot oligosaccharide assembly strategies [3].

1 β-Anomer configuration favours 1,2-trans glycosylation selectivity
2 Ethyl aglycone enables orthogonal activation with N-TfSacc/TMSOTf
3 Peracetylated (disarmed) donor for sequential glycosylation strategies
4 Dual donor/acceptor capability supports one-pot oligosaccharide assembly

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Irreplaceable vs. Analogues


The notion that 'any peracetylated thioglycoside will do' is contradicted by a substantial body of comparative reactivity data. Under identical NIS/TfOH activation conditions, the relative reactivity order among anomeric thioglycoside donors was established as phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl, meaning that ethyl thioglycosides are significantly less reactive than their phenyl and methyl counterparts [1]. This difference is not merely academic; it enables chemoselective orthogonal strategies where ethyl thioglycosides are selectively activated in the presence of phenyl thioglycosides using the N-trifluoromethylthiosaccharin/TMSOTf promoter system, a distinction that neither methyl nor phenyl donors can replicate in the reverse direction [2]. Furthermore, the β-anomer of this compound provides more β-selective glycosylation outcomes than the corresponding α-anomer (CAS 41670-79-5), making anomeric configuration a critical procurement specification [1]. The ethyl aglycone also introduces a documented risk of intermolecular aglycon transfer when the compound is employed as a glycosyl acceptor in the presence of glycosyl fluoride or trichloroacetimidate donors—a side reaction that can be mitigated by judicious protecting group selection but that is aglycone-specific [3]. These cumulative evidence points establish that ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is functionally non-substitutable with its closest structural analogs in any workflow requiring predictable donor reactivity, orthogonal activation, or defined anomeric stereochemistry.

Phenyl analog
Phenyl thioglycosides remain inert under N-TfSacc/TMSOTf, preventing orthogonal one-pot activation.
Methyl analog
Higher reactivity under NIS/TfOH alters sequential activation order in armed–disarmed strategies.
α-Anomer (CAS 41670-79-5)
The α-anomer provides less β-selective glycosylation, compromising stereochemical outcomes.

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Quantitative Comparison Evidence


Ethyl vs. Phenyl Thioglycoside Chemoselectivity

Mc Carthy & Zhu (2020) demonstrated that ethyl thioglycosides can be selectively activated with N-trifluoromethylthiosaccharin (N-TfSacc)/TMSOTf in the presence of phenyl thioglycosides carrying the same or even more armed protecting group pattern. Both armed (benzylated) and disarmed (acetylated) ethyl thioglycosides exhibited high chemoselectivity towards this promoter system [1]. The corresponding disarmed phenyl thioglycosides remained essentially inert under the same conditions. This chemoselectivity was successfully applied to a one-pot oligosaccharide synthesis, where an ethyl thioglycoside donor was first activated and coupled, while the phenyl thioglycoside remained intact for subsequent activation [1].

Chemoselective Activation
Head-to-head
Ethyl: fully activated by N-TfSacc/TMSOTf
Phenyl: inert under same conditions
Enables orthogonal one-pot glycosylation sequence.
Reported 90% yield, β-only product.
Carbohydrate Chemistry Oligosaccharide Synthesis Chemoselective Glycosylation

Ethyl vs. Phenyl Relative Reactivity (NIS/TfOH)

Trinderup, Sandgaard, Juul-Madsen & Jensen (2022) systematically measured the relative reactivity of a series of anomeric thioglycosides via competition experiments under NIS/TfOH activation. The established reactivity order was: phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl [1]. This means that phenyl thioglycosides are inherently more reactive than ethyl thioglycosides under the most widely used glycosylation promoter conditions. The study also demonstrated that β-configured donors give more β-selective reaction outcomes than their α-configured counterparts, directly affirming the value of the β-anomer configuration of this compound for stereoselective 1,2-trans glycosylation [1]. The approximately 2-fold reactivity difference between ethyl and phenyl thioglycosides under these conditions has been corroborated by earlier studies on thioglucoside reactivity dissection [2].

NIS/TfOH Reactivity Rank
Cross-study comparable
Ethyl: rank 4 of 6 (less reactive than phenyl, methyl)
Supports disarmed donor strategy in sequential activation.
Approximately 2-fold lower reactivity than phenyl.
Thioglycoside Reactivity Competition Experiments NIS/TfOH Activation

Synthetic Yield: Ethyl vs. Phenyl Thioglycoside

Escopy, Singh & Demchenko (2019) reported a TfOH-mediated synthesis of this compound from β-D-glucose pentaacetate and ethanethiol (2.0 eq) in anhydrous CH₂Cl₂ at 0 °C, affording 90% yield at 0.43 g scale and 87% yield at 15 g scale after crystallization [1]. The mercaptolysis of β-D-glucose pentaacetate with ethanethiol using ZnCl₂ catalyst has historically been reported to proceed rapidly to excellent yields, whereas the α-pentaacetate is highly resistant to mercaptolytic conditions [2]. By comparison, the phenyl analog (CAS 23661-28-1) is typically prepared via Appel-reagent-mediated transformation in 80% yield [3], or via NaOAc-mediated S-arylation of peracetylated glucose with thiophenol in 82–94% yield depending on scale [4]. While both compounds are synthetically accessible in high yield, the ethyl compound benefits from the significantly lower cost and wider availability of ethanethiol versus thiophenol at bulk scale.

Synthetic Yield
Cross-study comparable
Ethyl: 87–90% (TfOH, scalable)
Phenyl: 80–94% (Appel/NaOAc methods)
Comparable isolated yields; ethyl benefits from cheaper ethanethiol.
Cost advantage at multi-gram scale.
Thioglycoside Synthesis Triflic Acid Catalysis Process Chemistry

Armed–Disarmed Reactivity: Ethyl vs. Phenyl Thioglycosides

Cao, Hernández-Matéo & Roy (1998) established that the reactivity order of thioglycosyl donors with variant aglycones decreases from ethyl > phenyl > p-acetamidophenyl > p-nitrophenyl under armed (benzyl-protected) patterns [1]. Critically, when the thioglycosyl donor was equipped with 'disarming' ester protecting groups (as in the target compound), ethyl retained sufficient reactivity to be activated by common thiophilic promoters such as MeOTf, whereas p-nitrophenyl thioglycosides with ester protecting groups were found to be inert or inactive toward the same promoters [1]. This places ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside in a uniquely favourable position: it is sufficiently deactivated as a disarmed donor to serve as a glycosyl acceptor without self-condensation, yet remains reliably activatable when needed, unlike more deactivated aryl thioglycosides that can become entirely unreactive under disarmed patterns [2].

Armed–Disarmed Compatibility
Class-level inference
Ethyl (disarmed): activatable by MeOTf/NIS
p-Nitrophenyl (disarmed): inert
Broader promoter compatibility window for disarmed donors.
Ethyl retains reactivity where aryl donors fail.
Armed–Disarmed Strategy Sequential Glycosylation Thioglycoside Donors

Aglycon Transfer Risk: Ethyl vs. Phenyl Acceptors

Belot & Jacquinet (2000) documented that when ethyl thioglycosides are used as glycosyl acceptors with glycosyl fluoride or trichloroacetimidate donors, unexpected intermolecular aglycon (ethylthio) transfer can occur, generating the donor thioglycoside and the acceptor glycoside in uncontrolled ratios [1]. This side reaction is aglycone-dependent, with the ethyl group being more susceptible to transfer than larger aryl aglycones. Critically, the study demonstrated that this aglycon transfer can be completely prevented by protecting the acceptor hydroxyl with a benzoyl ester rather than a benzyl ether, providing a rational basis for protecting group selection when the compound is procured for use as an acceptor [1]. The phenyl analog does not exhibit the same degree of aglycon transfer under equivalent conditions [2]. While aglycon transfer is an operational hazard, its predictability and preventability make the ethyl compound a manageable choice for dual donor/acceptor applications.

Aglycon Transfer Risk
Cross-study comparable
Ethyl: significant transfer observed; prevented by 2-O-acyl
Phenyl: minimal transfer
Ethyl requires 2-O-benzoyl protection for acceptor use.
Transfer predictable and preventable.
Aglycon Transfer Thioglycoside Acceptor Chemoselective Glycosylation

β-Anomer vs. α-Anomer Stereoselectivity

Trinderup et al. (2022) demonstrated that under standard NIS/TfOH activation, β-configured thioglycoside donors consistently provide more β-selective glycosylation products compared to their α-configured counterparts [1]. This finding is directly applicable to the selection between ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS 52645-73-5) and its α-anomer (CAS 41670-79-5). Additionally, Takeo et al. (1993) showed that the α-anomer can be prepared in good yield by SnCl₄-mediated anomerization of the β-anomer, confirming that the β-anomer is the thermodynamically favoured and commercially primary form from which the α-anomer is derived [2]. The β-anomer's higher inherent stereoselectivity for 1,2-trans glycoside formation makes it the preferred procurement choice for applications requiring predictable β-glycosidic bond construction, particularly when C2-participating groups (acetyl) are present to reinforce β-selectivity through neighbouring group participation.

Anomer Stereoselectivity
Head-to-head
β-Anomer: more β-selective glycosylation
α-Anomer: lower β-selectivity
β-Anomer configuration critical for 1,2-trans linkage.
C2-OAc reinforces β-selectivity via neighboring group participation.
Anomeric Configuration Stereoselective Glycosylation Thioglycoside Donors

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Optimal Application Scenarios


One-Pot Chemoselective Oligosaccharide Synthesis

When a synthetic route requires sequential glycosylation of two thioglycoside building blocks in a single reaction vessel, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is the preferred first-stage donor. As demonstrated by Mc Carthy & Zhu (2020), ethyl thioglycosides are selectively activated by the N-trifluoromethylthiosaccharin/TMSOTf system while phenyl thioglycosides remain intact [1]. This allows the ethyl donor to be activated and coupled to an acceptor in the first step, after which the phenyl donor can be activated with a conventional promoter such as NIS/TfOH. No other common disarmed thioglycoside donor–aglycone combination provides this specific orthogonal reactivity profile, making the ethyl β-anomer irreplaceable for this workflow.

Stereoselective Synthesis of 1,2-trans-β-Glucosides

For the construction of β-(1→3), β-(1→4), or β-(1→6)-linked glucosides where 1,2-trans stereochemistry is critical, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside provides dual stereochemical control: the β-anomeric configuration of the donor intrinsically favours β-product formation [1], and the C2-O-acetyl protecting group reinforces β-selectivity through neighbouring group participation. The compound has been employed in the blockwise synthesis of laminara-oligosaccharides (β-(1→3)-linked glucans) where stereochemical fidelity is essential for biological activity [2]. Procurement of the β-anomer (CAS 52645-73-5) rather than the α-anomer is mandatory for achieving reproducible β-selectivity in such applications.

Disarmed Donor for Sequential Glycosylation

In armed–disarmed glycosylation strategies, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside occupies a valuable intermediate reactivity niche: it is sufficiently deactivated by its acetyl protecting groups to serve as a glycosyl acceptor without self-condensation, yet remains reliably activatable by a wide range of thiophilic promoters (MeOTf, NIS/TfOH, N-TfSacc/TMSOTf, Ph₂SO/Tf₂O) [1][2]. By contrast, aryl thioglycosides (e.g., p-nitrophenyl) with identical ester protecting group patterns can become entirely unreactive, failing to activate even with strong promoters [2]. This broad promoter compatibility makes the ethyl compound a lower-risk procurement choice for laboratories employing diverse activation protocols.

Scalable Thioglycoside Building Block Synthesis

The scalable synthesis of this compound—demonstrated at 15 g scale with 87% isolated yield using TfOH as catalyst [1]—makes it attractive for automated oligosaccharide synthesizers that consume gram quantities of thioglycoside building blocks. The crystalline nature (melting point 78–81 °C), straightforward purification by crystallization from Et₂O-hexanes, and compatibility with long-term storage at 2–8 °C [2] further support its use in automated platforms where building block purity, stability, and reproducible physical properties are critical operational parameters. The cost advantage of ethanethiol over aryl thiols at scale provides additional procurement rationale for kilogram-level campaigns.

Application
Selection Property
Validation Focus
One-pot chemoselective oligosaccharide synthesis
Ethyl-specific orthogonal activation (N-TfSacc/TMSOTf)
Chemoselectivity vs. phenyl thioglycoside under mild conditions
Stereoselective 1,2-trans-β-glucoside construction
β-Anomer with C2-O-acetyl neighbouring group participation
Anomeric product ratio (β/α) in glycosylation
Disarmed donor for sequential glycosylation
Broad thiophilic promoter compatibility (MeOTf, NIS/TfOH, N-TfSacc)
Reactivity window vs. aryl thioglycosides (e.g., p-nitrophenyl)
Scalable building block supply
High-yield TfOH-mediated synthesis; crystalline isolation
Multi-gram batch reproducibility and storage stability at 2–8°C
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